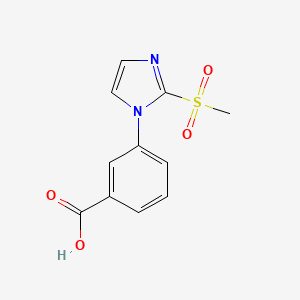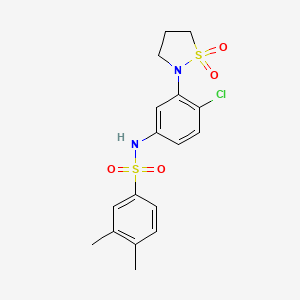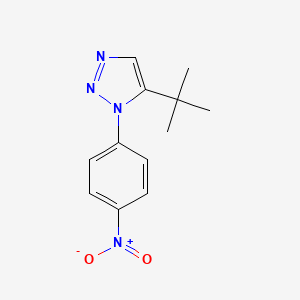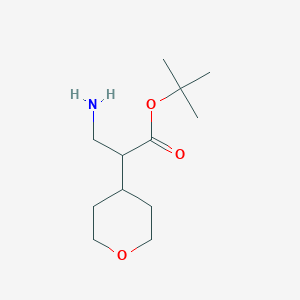
4-(3-Fluorosulfonyloxyphenyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorosulfonyloxyphenyl)oxane is a chemical compound that has gained interest among the scientific community due to its potential as a research tool in various fields such as medicinal chemistry, neuroscience, and biochemistry. This compound is also known as FSOPO and is a derivative of the popular research tool, 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP).
Mechanism of Action
FSOPO is believed to act as a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, FSOPO can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
FSOPO has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that FSOPO can improve cognitive function, enhance memory retention, and reduce anxiety and depression. FSOPO has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FSOPO as a research tool is its high potency and selectivity for MAO inhibition. This allows researchers to study the effects of MAO inhibition on various physiological and biochemical processes. However, FSOPO also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities.
Future Directions
There are several potential future directions for research involving FSOPO. One area of interest is the development of FSOPO-based drugs for the treatment of neurological disorders. Another potential direction is the study of FSOPO's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, research could focus on the development of new synthesis methods for FSOPO that are more efficient and scalable.
Synthesis Methods
The synthesis of FSOPO is a multi-step process that involves the reaction of 3-fluorophenol with sulfuryl chloride to form 3-fluorosulfonyl chloride. This intermediate compound is then reacted with 4-hydroxytetrahydropyran to produce FSOPO.
Scientific Research Applications
FSOPO has been widely used as a research tool in various fields of study. Its unique chemical structure allows it to interact with specific receptors in the body, making it useful in drug discovery and development. FSOPO has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-(3-fluorosulfonyloxyphenyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO4S/c12-17(13,14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNUWMOADRZFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorosulfonyloxyphenyl)oxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)
![6-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2873763.png)

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)


